(6R,9R)-3-Oxo-alpha-ionol glucoside is a naturally occurring compound classified as a megastigmane glycoside. It is derived from 3-oxo-alpha-ionol, which belongs to the ionone family, known for their aromatic properties and applications in the fragrance industry. This glucoside form is particularly notable for its potential biological activities and various applications in scientific research and industry. The compound was first isolated from the genus Persea and has garnered interest due to its diverse functionalities and health benefits .
(6R,9R)-3-Oxo-alpha-ionol glucoside is classified under:
The synthesis of (6R,9R)-3-Oxo-alpha-ionol glucoside can be achieved through several methods:
The chemical synthesis typically requires controlled conditions to ensure high yield and purity. The enzymatic method offers advantages in terms of regioselectivity and stereoselectivity, making it suitable for producing specific stereoisomers.
The molecular structure of (6R,9R)-3-Oxo-alpha-ionol glucoside features a glucoside moiety attached to a megastigmane backbone. The compound exhibits several stereocenters, contributing to its optical activity.
(6R,9R)-3-Oxo-alpha-ionol glucoside can participate in various chemical reactions:
The mechanism of action of (6R,9R)-3-Oxo-alpha-ionol glucoside involves its interaction with biological targets that modulate various pathways:
While specific physical properties such as density and boiling point are not widely documented, it is known that (6R,9R)-3-Oxo-alpha-ionol glucoside exhibits solubility characteristics typical of glycosides due to its polar glucoside moiety.
Key chemical properties include:
(6R,9R)-3-Oxo-alpha-ionol glucoside has several scientific applications:
Glycosidically bound flavor precursors represent a critical class of odorless metabolites that serve as stable reservoirs for volatile aroma compounds in plants. These precursors consist of volatile aglycones (such as terpenes, norisoprenoids, and phenols) covalently linked to sugar moieties, most commonly glucose. The glucosidic bond provides exceptional stability against enzymatic degradation, oxidation, and volatility, allowing plants to accumulate high concentrations of these compounds without cellular disruption [3] [9]. Flavor release occurs through enzymatic hydrolysis (via β-glucosidases) or acid-catalyzed cleavage during processing (e.g., fermentation, aging, or heating). This mechanism enables controlled aroma liberation under specific conditions, as documented in wine aging, tobacco curing, and fruit processing. The glucosidic bond’s stability ensures aroma longevity, while its lability under targeted conditions allows precise flavor modulation in natural products [4] [9].
(6R,9R)-3-Oxo-α-ionol glucoside (C₁₉H₃₀O₇; MW 370.44 g/mol) exemplifies a structurally sophisticated norisoprenoid glucoside with exceptional flavor-generating capacity. Its significance stems from three key attributes:
Table 1: Key Physicochemical Properties of (6R,9R)-3-Oxo-α-ionol Glucoside
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₉H₃₀O₇ | [1] [7] |
| Molecular Weight | 370.44 g/mol | [1] [9] |
| CAS Registry Number | 77699-19-5 | [1] [7] |
| Optical Activity | (+) | [5] |
| Defined Stereocenters | 7 | [5] [9] |
| LogP (Predicted) | 0.0 (XlogP); 0.31 (AlogP) | [9] |
| Topological Polar Surface Area | 116.0 Ų | [9] |
The investigation of (6R,9R)-3-Oxo-α-ionol glucoside is rooted in mid-20th century tobacco chemistry. Key milestones include:
Table 2: Bioactive and Flavor-Related Properties
| Property | Value/Outcome | Context |
|---|---|---|
| Anti-inflammatory IC₅₀ | 16.8 μM (PGE₂ reduction) | LPS-stimulated RAW264.7 cells [1] [6] |
| Flavor Compound Released | Megastigmatrienone | Acid/thermal hydrolysis [4] |
| Hydrolysis Half-Life | 60–88% retention after 12 months | Model wine system [4] |
| Predicted ADMET Properties | 55% BBB penetration; 70% UGT metabolism | In silico analysis [9] |
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